3-Methylcytidine
Overview
Description
Synthesis Analysis
The synthesis of 3-Methylcytidine involves a synthetic path towards N4-acetylated 2′-O-TBDMS- and 2′-O-TOM m3C phosphoramidites to provide an optimal toolbox for solid-phase synthesis of m3C containing RNA .Molecular Structure Analysis
The molecular formula of 3-Methylcytidine is C10H15N3O5 . Its molecular weight is 369.35 g/mol .Chemical Reactions Analysis
The chemical reactions involving 3-Methylcytidine are monitored via thin layer chromatography (TLC) with a fluorescent indicator . AlkAniline-seq is a technique that involves alkaline treatment and aniline cleavage of RNAs, followed by mapping of m7G and m3C modifications based on reverse transcriptase stalling .Physical And Chemical Properties Analysis
3-Methylcytidine is a crystalline solid with solubility in DMF: 30 mg/ml, DMSO: 30 mg/ml, and PBS (pH 7.2): 10 mg/ml . It has a linear formula of C10H15N3O5 · CH4SO4 .Scientific Research Applications
Gene Expression Regulation
3-Methylcytidine (m3C) has been found to contribute to the fine-tuning of gene expression under different conditions. The development of transcriptome-wide m3C mapping approaches and the discovery of an m3C demethylase suggest that m3C is dynamic and plays a role in regulating gene expression .
Mitochondrial tRNA Modification
METTL8, a methyltransferase, catalyzes the biogenesis of 3-methylcytidine at position 32 (m3C32) of mitochondrial tRNAs. This modification is crucial for the proper functioning of mitochondrial tRNAs and may also participate in mRNA methylation and R-loop biogenesis .
Methylation Target Identification
Newly developed m3C-detection techniques allow for the identification of m3C sites with single-nucleotide resolution. These techniques have provided new estimates of their stoichiometries and have identified specific methylation targets of known human m3C methyltransferases, including METTL2A/B, METTL6, and METTL8 .
Substrate Selection Strategy in RNA Modification
m3C modification is widely found in eukaryotic cytoplasmic tRNA Thr, tRNA Ser, a subset of tRNA Arg species, and mammalian mitochondrial tRNA Thr and tRNA Ser (UCN) at position 32 of the anticodon loop. This suggests a mutually exclusive substrate selection strategy by human m3C RNA methyltransferases .
Safety And Hazards
Future Directions
The discovery of 3-Methylcytidine in mammals opens new directions in understanding RNA modification-mediated RNA processing and gene expression regulation . The development of quantitative, transcriptome-wide m3C mapping approaches and the discovery of an m3C demethylase reveal m3C to be dynamic, raising the possibility that it contributes to fine-tuning gene expression in different conditions .
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPUKVRQKWBSPK-ZOQUXTDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcytidine | |
CAS RN |
2140-64-9 | |
Record name | 3-Methylcytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylcytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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